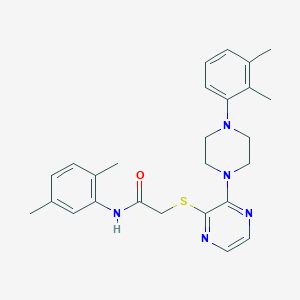

N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

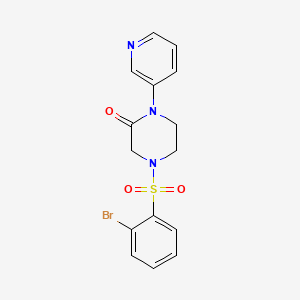

The compound N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a novel sulfonamide derivative that is likely to possess biological activity due to the presence of the dimethoxyphenyl moiety, which is known to be biologically active. Although the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, which is a critical target in cancer therapy .

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish the structures of the synthesized compounds . The synthesis process typically includes the reaction of specific amides with other chemical entities, such as indoles, to form the desired sulfonamide derivatives. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole leads to the formation of biologically active compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic moiety, which in the case of the compound , is a dimethoxyphenyl group. The molecular docking of the most active derivatives on the active site of VEGFR-2 has shown that these compounds exhibit favorable interactions, suggesting that the specific arrangement of functional groups is critical for biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including oxidative cyclization and electrocyclic ring opening, leading to the formation of different heterocyclic structures. For instance, yne-tethered ynamides can undergo 5-exo-dig oxidative cyclization to form pyrrolidone skeletons, which can further react to form spiro-pyrrolidone motifs . Additionally, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide are not detailed in the provided papers, similar compounds exhibit a range of properties that are influenced by their molecular structure. The presence of the dimethoxyphenyl group and the sulfonamide linkage are likely to affect the compound's solubility, stability, and reactivity. The biological activities of these compounds, such as their anticancer properties and enzyme inhibition potential, are also significant aspects of their chemical properties .

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5OS/c1-18-8-9-20(3)22(16-18)29-24(32)17-33-26-25(27-10-11-28-26)31-14-12-30(13-15-31)23-7-5-6-19(2)21(23)4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYLQBPPUOMOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)